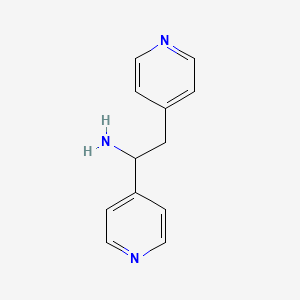

1,2-Bis(pyridin-4-yl)ethan-1-amine

Description

Structural Context within Pyridine-Containing Amine Ligands and Related Scaffolds

1,2-Bis(pyridin-4-yl)ethan-1-amine, with the chemical formula C₁₂H₁₃N₃, is a fascinating molecule that integrates several key functional groups. bldpharm.com Its backbone consists of a two-carbon ethane (B1197151) chain, which is substituted with two pyridin-4-yl groups and a primary amine group. The presence of two nitrogen-containing aromatic pyridine (B92270) rings and a coordinating amine group on a flexible ethane linker bestows upon it a unique electronic and steric profile.

This structure places it within the important class of pyridine-containing amine ligands. These ligands are widely studied for their ability to form stable complexes with a variety of metal ions through the nitrogen atoms of the pyridine rings and the amine group. acs.org Unlike its well-studied symmetric analogue, 1,2-bis(4-pyridyl)ethane (B167288), the introduction of an amine group at the benzylic position introduces a chiral center and an additional coordination site. This asymmetry is a crucial feature, suggesting the potential for the synthesis of chiral metal complexes with interesting catalytic or optical properties.

The stereospecific synthesis of related chiral 1-(pyridin-yl)ethylamines has been reported, indicating that the synthesis of enantiomerically pure forms of this compound is a feasible objective. nih.gov The ability to isolate specific stereoisomers is of paramount importance for applications in asymmetric catalysis and the development of stereoselective materials.

Research Significance and Potential Domains in Coordination Chemistry and Materials Science

The true potential of this compound lies in its prospective applications as a versatile building block in both coordination chemistry and materials science. The presence of multiple nitrogen donor atoms allows it to act as a chelating or bridging ligand, forming complexes with a wide range of transition metals. researchgate.net

In the realm of coordination chemistry, it is anticipated that this compound can form discrete mononuclear or polynuclear coordination complexes. The coordination geometry and the resulting properties of these complexes would be highly dependent on the metal ion, the stoichiometry of the reaction, and the specific stereoisomer of the ligand used. The formation of such complexes could lead to new catalysts, magnetic materials, or luminescent probes.

Furthermore, in the burgeoning field of materials science, this compound is a prime candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. Pyridine-based linkers are extensively used in the design of MOFs due to their ability to form robust and porous structures. alfa-chemistry.comrsc.org The flexible ethane linker in this compound could lead to the formation of dynamic or "soft" MOFs with interesting guest-responsive properties. The incorporation of the amine functionality within the pores of a MOF could also provide sites for post-synthetic modification or act as basic centers to enhance gas adsorption or catalytic activity. acs.org

While specific research on the coordination complexes and material applications of this compound is still in its infancy, the foundational knowledge from related systems strongly suggests a promising future for this intriguing molecule. Further investigation into its synthesis, stereochemical resolution, and reactivity with various metal centers will undoubtedly unlock its full potential.

Compound Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 59612-83-8 | bldpharm.com |

| Molecular Formula | C₁₂H₁₃N₃ | bldpharm.com |

| Molecular Weight | 199.25 g/mol | bldpharm.com |

| Physical State | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Table 2: Related Pyridine-Containing Compounds

| Compound Name | Molecular Formula | Key Features |

| 1,2-Bis(4-pyridyl)ethane | C₁₂H₁₂N₂ | Symmetric bidentate ligand, flexible ethane linker. chemicalbook.com |

| 1-(Pyridin-4-yl)ethan-1-amine | C₇H₁₀N₂ | Chiral amine with a single pyridine ring. |

| N,N-bis[(pyridin-2-yl)methyl]ethan-1-amine | C₁₄H₁₈N₄ | Tripodal ligand with three coordinating nitrogen atoms. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1,2-dipyridin-4-ylethanamine |

InChI |

InChI=1S/C12H13N3/c13-12(11-3-7-15-8-4-11)9-10-1-5-14-6-2-10/h1-8,12H,9,13H2 |

InChI Key |

HDQTZARIDFWFSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CC(C2=CC=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis Pyridin 4 Yl Ethan 1 Amine and Its Derivatives

Core Amine Scaffold Synthesis

The construction of the fundamental 1,2-bis(pyridin-4-yl)ethan-1-amine structure hinges on the creation of the crucial carbon-nitrogen bond. This is most effectively achieved via the transformation of a carbonyl group. A key precursor for this strategy is 1,2-di(pyridin-4-yl)ethan-1-one . This ketone could be synthesized through methods such as the condensation of the enolate of 4-picoline with a pyridine-4-carbonyl derivative. Once the ketone is obtained, several amination strategies can be employed.

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. frontiersin.org For the synthesis of a primary amine like this compound from its ketone precursor, ammonia (B1221849) is used as the nitrogen source. chemistrysteps.comyoutube.com The process involves the initial reaction of the ketone with ammonia to form an imine, which is then reduced in the same pot to the desired primary amine.

The choice of reducing agent is critical for the success of this one-pot reaction, as it must selectively reduce the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.com

Key Reducing Agents for Reductive Amination:

| Reagent | Description | Typical Conditions |

| Sodium Cyanoborohydride (NaBH₃CN) | A mild and selective reducing agent, effective at slightly acidic pH which favors imine formation. It is less reactive towards ketones and aldehydes compared to imines. chemistrysteps.com | Methanol (B129727) or ethanol, pH ~6-7 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Another mild and selective reagent that is particularly effective for reductive aminations and does not require pH control. It is often preferred for its non-toxic byproducts. | Dichloroethane (DCE) or Tetrahydrofuran (THF) |

| Catalytic Hydrogenation (H₂/Catalyst) | A classic and "green" method using hydrogen gas and a metal catalyst. The choice of catalyst (e.g., Pd, Pt, Ni) is crucial for selectivity. | H₂ gas, Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel |

This method's versatility and the availability of various reducing agents make it a primary and reliable pathway to the target amine scaffold. masterorganicchemistry.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.gov While a specific MCR for this compound is not prominently documented, established MCRs could theoretically be adapted.

For example, a Strecker-type synthesis could be envisioned. The classic Strecker reaction combines an aldehyde, ammonia, and potassium cyanide to produce an α-aminonitrile, which is then hydrolyzed to an amino acid. A variation might involve the reaction of pyridine-4-carbaldehyde, a cyanide source, and 4-(aminomethyl)pyridine. However, the complexity and potential side reactions of such an approach would require significant optimization.

Another possibility is the Ugi reaction , a four-component reaction typically involving a ketone, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. beilstein-journals.org Adapting this to synthesize the target primary amine would necessitate a carefully designed set of starting materials and likely involve post-reaction modifications to reveal the primary amine functionality. These approaches highlight the potential for novel synthetic design but remain speculative without direct experimental validation.

Modern organometallic catalysis has introduced highly efficient systems for reductive amination, often operating under milder conditions with lower catalyst loadings and higher selectivity. frontiersin.org These catalysts are particularly valuable for substrates with multiple functional groups, such as the pyridyl ketone precursor.

Ruthenium and Iridium-based catalysts have shown exceptional activity for the direct asymmetric reductive amination (DARA) of ketones, using hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265). acs.orgnih.gov

Examples of Advanced Catalytic Systems:

| Catalyst Type | Description | Key Features |

| Iridium (Ir) Complexes | Half-sandwich Ir(III) complexes with bidentate ligands are effective for the direct reductive amination of a wide range of ketones using ammonium formate as both the nitrogen and hydrogen source. nih.govkanto.co.jp | High yields for aryl ketones, good functional group tolerance. kanto.co.jp |

| Ruthenium (Ru) Complexes | Ru/phosphine (B1218219) ligand systems (e.g., Ru/C3-TunePhos) are highly efficient for the direct reductive amination of ketones with ammonium acetate (B1210297) and H₂ gas. acs.org | Excellent enantioselectivity for certain substrates, user-friendly, and operationally simple. acs.org |

| Palladium (Pd) Complexes | Palladium(II) complexes supported by salen-type ligands can catalyze the reductive amination of aldehydes and ketones using pinacolborane (HBpin) as the reductant. nih.gov | Mild, solvent-free conditions, broad substrate scope including heterocyclic ketones. nih.gov |

These advanced systems offer powerful tools for synthesizing the chiral amine scaffold, potentially with high enantiomeric purity if a suitable chiral ligand is employed.

Functionalization and Derivatization Strategies

Once the this compound scaffold is synthesized, its chemical properties can be tuned by modifying the pyridine (B92270) rings or by derivatizing the primary amine.

The two pyridine rings in the molecule are electron-deficient aromatic systems, but they can be activated towards certain transformations.

N-Oxidation: The most common modification of pyridines is oxidation of the ring nitrogen to a pyridine N-oxide. arkat-usa.org This can be achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgtamu.edu The resulting N-oxide group alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. For instance, N-oxidation activates the C2 and C4 positions for substitution reactions. wikipedia.org

Acylation/Alkylation at Nitrogen: The pyridine nitrogen can be activated by reaction with acylating agents to form N-acylpyridinium salts. scripps.edu These activated intermediates are highly reactive towards nucleophiles, which can add to the 2- or 4-positions of the pyridine ring.

Photochemical Reactions: Pyridine N-oxides can participate in photoinduced reactions. For example, they can react with alkynes under aerobic conditions to yield ortho-acylated pyridine derivatives. acs.org

Table of Pyridine Moiety Modifications:

| Reaction | Reagent(s) | Product Feature |

| N-Oxidation | H₂O₂, m-CPBA | Forms Pyridine N-oxide, activating the ring system. tamu.eduwikipedia.org |

| N-Acylation | Acyl Halides | Forms reactive N-acylpyridinium salts. scripps.edu |

| Photo-acylation | Alkynes, O₂, light | Installs an acyl group at the ortho-position of an N-oxide. acs.org |

The primary amine group is a versatile nucleophilic handle for a wide array of chemical transformations, allowing for the synthesis of a large family of derivatives.

Acylation to form Amides: The amine can readily react with acyl chlorides or acid anhydrides to form stable amide derivatives. Pyridine is often used as a base in these reactions to neutralize the HCl byproduct. shaalaa.comvedantu.comdoubtnut.com

Sulfonylation to form Sulfonamides: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. This transformation is robust and can be catalyzed by various agents, including cupric oxide under mild conditions. researchgate.netnih.gov

Alkylation: While direct alkylation can be difficult to control, reductive amination can be used sequentially. The primary amine can be reacted with another aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine. masterorganicchemistry.com

Table of Amine Derivatization Reactions:

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(1,2-bis(pyridin-4-yl)ethyl)acetamide |

| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | N-(1,2-bis(pyridin-4-yl)ethyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-(1,2-bis(pyridin-4-yl)ethyl)-4-methylbenzenesulfonamide |

| Urea Formation | Isocyanates (R-N=C=O) | Substituted Urea |

| Thiourea Formation | Isothiocyanates (R-N=C=S) | Substituted Thiourea |

These derivatization strategies allow for the systematic modification of the compound's properties, enabling its use in various chemical contexts.

Introduction of Stereochemical Elements

The generation of stereocenters in the synthesis of this compound and its derivatives is a critical aspect for their application in areas such as asymmetric catalysis and medicinal chemistry, where specific stereoisomers are often required for desired activity and selectivity. The introduction of chirality into the 1,2-dipyridylethanamine scaffold can be achieved through several strategic approaches, primarily involving asymmetric synthesis methodologies. These methods focus on the enantioselective or diastereoselective formation of the key C-N bond or the reduction of a prochiral precursor.

Key strategies for introducing stereochemical elements include the asymmetric hydrogenation of prochiral imines, the use of chiral auxiliaries to direct bond formation, and organocatalytic asymmetric reactions. These methodologies allow for the preparation of enantioenriched vicinal diamines, a class to which this compound belongs. acs.orgmdpi.com

Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral imines or enamines is a powerful and atom-economical method for producing chiral amines. semanticscholar.org This strategy typically involves the use of transition metal catalysts, such as iridium or rhodium, complexed with chiral phosphine ligands. semanticscholar.orgnih.gov For the synthesis of chiral this compound, a precursor imine, such as N-(1,2-bis(pyridin-4-yl)ethylidene)arylamine, could be subjected to catalytic hydrogenation. The choice of the chiral ligand is crucial for achieving high enantioselectivity.

While a specific example for the asymmetric hydrogenation of a 1,2-bis(pyridin-4-yl)ethan-1-imine is not prominently documented, the general applicability of this method to a wide range of N-aryl and N-alkyl imines suggests its feasibility. semanticscholar.org For instance, iridium complexes with chiral N-heterocyclic carbene/pyridine ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of various olefins and could be adapted for imine reduction. nih.gov

Table 1: Examples of Asymmetric Imine Hydrogenation for Chiral Amine Synthesis This table presents data for analogous reactions, demonstrating the potential of the methodology.

| Catalyst / Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral N-alkyl furan-containing amines | Up to 90% | semanticscholar.org |

| Ir-MaxPHOX | N-alkyl imines from acetophenones | Chiral N-alkyl amines | Up to 94% | semanticscholar.org |

| Iridium/C,N-Ligand | Unfunctionalized olefins | Chiral alkanes | >99% | nih.gov |

Use of Chiral Auxiliaries

A well-established method for stereocontrol involves the use of a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A pertinent example is the enantioselective synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine using tert-butanesulfinamide as a chiral auxiliary. youtube.com In this approach, pyridine-2-carboxaldehyde is condensed with the chiral sulfinamide to form a chiral N-sulfinylimine. The subsequent diastereoselective addition of a Grignard reagent to the imine, followed by the removal of the sulfinyl group, yields the desired enantiomer of the pyridyl amine with high stereoselectivity. youtube.com

This strategy could be adapted for the synthesis of chiral this compound. A potential route would involve the condensation of a 4-pyridyl carboxaldehyde with a chiral auxiliary, followed by the addition of a nucleophile containing the second pyridylmethyl group.

Another relevant approach utilizes (R)-α-methylphenethylamine as a chiral auxiliary. google.com A ketone precursor, such as 4-pyridylacetophenone, could be reacted with the chiral amine to form a chiral imine. Subsequent reduction and removal of the auxiliary would yield the enantioenriched amine.

Table 2: Stereoselective Synthesis of Amines using Chiral Auxiliaries

| Chiral Auxiliary | Precursor | Key Reaction | Product | Diastereomeric Ratio / ee | Reference |

| (R)-t-Butylsulfinamide | Pyridine-2-carboxaldehyde | Addition of MeMgBr to sulfinylimine | (R)-1-(pyridin-2-yl)ethan-1-amine | 14:1 dr | youtube.com |

| (R)-α-Methylphenethylamine | p-Methoxyphenylacetone | Hydrogenation of chiral imine | (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine | High stereoselectivity | google.com |

Organocatalytic Methods

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. Chiral phosphoric acids, for example, have been successfully employed in the enantioselective synthesis of vicinal diamines through aza-Mannich reactions. mdpi.com This methodology could potentially be applied to the synthesis of this compound by reacting a suitable N-Boc imine with a nucleophile in the presence of a chiral phosphoric acid catalyst. The catalyst creates a chiral environment that directs the approach of the nucleophile, leading to a highly enantioselective C-C bond formation. mdpi.com

Lack of Publicly Available Research Data on the Coordination Chemistry of this compound

A comprehensive review of available scientific literature reveals a significant gap in the documented coordination chemistry of the compound this compound. Despite its structural similarity to well-studied chelating agents, specific research detailing its behavior as a ligand in metal complexes is not present in the public domain.

The structural formula of this compound features two pyridyl nitrogen atoms and a primary amine group, suggesting potential for various coordination modes, including bidentate and potentially tridentate chelation. The flexible ethane (B1197151) backbone, in contrast to more rigid analogues like 1,2-bis(pyridin-4-yl)ethene, would theoretically influence the steric and electronic environment of resulting metal complexes.

However, dedicated studies exploring these fundamental aspects—such as its binding capabilities with different metal ions or the influence of its structural parameters on coordination geometry—could not be identified. Consequently, information regarding the synthesis and characterization of its complexes with transition metals (including copper(II), cobalt(II), nickel(II), iron(II), zinc(II), and rhenium), main group metals, or with elements from the lanthanide and actinide series is unavailable.

General principles of coordination chemistry allow for predictions about its potential behavior. Multidentate amine and pyridine-containing ligands are a cornerstone of coordination chemistry, known to form stable complexes with a wide array of metals, leading to diverse structures and properties. The stability and geometry of such complexes are typically governed by factors like the chelate effect, the ionic radius of the metal, and the steric bulk of the ligand. For instance, coordination compounds can exhibit various geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number of the central metal ion. github.iolibretexts.org

Without specific experimental data for this compound, any discussion of its coordination chemistry would be purely speculative and fall outside the bounds of established scientific findings. Further experimental research is necessary to elucidate the coordination behavior of this particular ligand and its potential applications in areas such as catalysis, materials science, or medicinal chemistry.

Coordination Chemistry of 1,2 Bis Pyridin 4 Yl Ethan 1 Amine

Structural Elucidation of Coordination Complexes

Single Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data for coordination complexes of 1,2-Bis(pyridin-4-yl)ethan-1-amine are available.

Spectroscopic Investigations of Coordination Environment

No specific spectroscopic data (e.g., infrared, Raman, nuclear magnetic resonance) for coordination complexes of this compound have been reported in the scientific literature.

Supramolecular Chemistry and Advanced Materials Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

1,2-Bis(pyridin-4-yl)ethan-1-amine and its parent compound, 1,2-bis(4-pyridyl)ethane (B167288), are extensively used as N-donor ligands in the formation of metal-organic frameworks (MOFs) and coordination polymers (CPs). chemicalbook.com The flexibility of the ethane (B1197151) backbone combined with the directional coordination of the pyridyl groups allows for the generation of a wide array of network dimensionalities, from 1D chains to 2D layers and 3D frameworks. nih.gov

Design Principles for MOF and CP Construction Utilizing this compound as a Linker

The construction of MOFs and CPs using this compound as a linker is governed by several key design principles:

Flexibility of the Ligand: The ethanediyl bridge in this compound provides significant conformational flexibility. This allows the pyridyl groups to adopt various orientations, leading to a range of coordination modes and framework dimensionalities. nih.gov This adaptability can be contrasted with more rigid linkers like 1,2-di(pyridin-4-yl)ethyne. researchgate.net

Role of Counter-Anions and Solvent Molecules: Counter-anions can either directly coordinate to the metal center or be incorporated into the framework's pores, influencing the final structure. Solvent molecules can also play a templating role during crystal growth and can be included in the final structure.

Pillaring Strategy: In the construction of pillared MOFs, planar linkers like tetrakis(4-carboxyphenyl)porphyrin can form 2D sheets, which are then propped apart by pillaring linkers such as 1,4-bis(2-(pyridin-4-yl)vinyl)benzene (a structurally related olefinic linker) to create 3D frameworks with controlled porosity. chemrxiv.org This principle can be extended to the use of this compound as a pillar.

A summary of exemplary MOFs and CPs constructed with related pyridyl linkers is presented below:

| Compound Name | Metal Ion | Linker(s) | Dimensionality | Reference |

| {[Cu(hfa)2]2(4-tpt)}n | Cu(II) | 2,4,6-tris(4-pyridyl)-1,3,5-triazine (4-tpt), 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hfa) | 1D | bohrium.com |

| {Cu(hfa)2}n | Cu(II) | 2,4,6-tris(4-pyridyl)-1,3,5-triazine (4-tpt), 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hfa) | 1D | bohrium.com |

| {Cu[1,2-bis(4-pyridyl)ethane]2(NO3)2}n | Cu(II) | 1,2-Bis(4-pyridyl)ethane | 3D | rsc.org |

| [Mn(μ4-pdba)(H2O)]n | Mn(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba) | 2D | nih.gov |

| {[Co(μ3-pdba)(phen)]·2H2O}n | Co(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba), 1,10-phenanthroline (B135089) (phen) | 2D | nih.gov |

| {[Ni(μ3-pdba)(phen)]·2H2O}n | Ni(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba), 1,10-phenanthroline (phen) | 2D | nih.gov |

| {[Cu2(μ3-pdba)2(bipy)]·2H2O}n | Cu(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba), 2,2′-bipyridine (bipy) | 3D | nih.gov |

Topological Diversity and Structural Motifs in MOFs and CPs

The combination of this compound with various metal centers and auxiliary ligands leads to a rich topological diversity in the resulting frameworks. The inherent flexibility of the linker allows it to act as a node with varying connectivity, contributing to the formation of diverse network topologies.

For example, coordination polymers constructed with the related linker 4,4′-(pyridine-3,5-diyl)dibenzoic acid have shown a range of topologies including sql (square lattice), hcb (honeycomb), and tfk . nih.gov A 3D MOF built with this linker and copper ions exhibits a tfk topology, which is a dinodal 3,4-connected framework. nih.gov In another example, a coordination polymer of copper(II) with 1,2-bis(4-pyridyl)ethane was found to exhibit a 3D network with the NbO architecture. rsc.org

Common structural motifs observed include:

1D Chains: Linear or zigzag chains formed by the bridging of metal centers by the bipyridyl linker.

2D Layers: Interconnection of 1D chains to form sheets, which can be flat or undulating. These can adopt topologies like the (4,4) grid.

3D Frameworks: Linkage of 2D layers by pillaring ligands or through more complex connectivity, leading to porous three-dimensional structures.

Phenomena of Interpenetration and Self-Penetration in Extended Frameworks

The formation of extended frameworks with large pores or channels can sometimes lead to the phenomenon of interpenetration, where two or more independent networks are entangled without being covalently bonded. This is a common feature in frameworks constructed from long, flexible linkers like this compound.

For instance, a coordination polymer of copper(II) with 1,2-bis(4-pyridyl)ethane and nitrate (B79036) anions forms a twofold interpenetrated NbO-type 3D network. rsc.org Despite this interpenetration, the framework still possesses significant channels. rsc.org Self-penetration, where a single network folds back on itself to fill its own voids, is another possibility, though less commonly reported for this specific linker. These phenomena are crucial in understanding and predicting the porosity and guest-uptake properties of the resulting materials.

Hydrogen Bonding Architectures and Crystal Engineering

The amine group in this compound, in addition to the pyridyl nitrogen atoms, provides a crucial site for strong hydrogen bonding. This allows for the rational design of supramolecular architectures through crystal engineering principles.

The pyridyl nitrogen atoms are effective hydrogen bond acceptors, readily forming O-H···N or N-H···N hydrogen bonds. For example, co-crystals of the related 1,2-bis(4-pyridyl)ethane have been formed with various carboxylic acids, such as 4-alkoxybenzoic acids and 4-aminobenzoic acid. researchgate.netnih.gov In these structures, the primary and robust synthon is the O-H···N hydrogen bond between the carboxylic acid and the pyridyl nitrogen. researchgate.netnih.gov

In a co-crystal with 4-aminobenzoic acid, the molecules are linked by O-H···N hydrogen bonds to form linear chains. nih.gov This structure is further stabilized by N-H···O interactions involving the amine and carboxylic groups, as well as π-π stacking interactions. nih.gov Similarly, co-crystals with 4-alkoxybenzoic acids form linear 2:1 units of acid to the bipyridyl base through O-H···N hydrogen bonds. researchgate.net

The amine group of this compound can act as a hydrogen bond donor, further directing the assembly of supramolecular structures. This dual functionality allows for the creation of more complex and robust hydrogen-bonded networks.

Host-Guest Interactions and Molecular Recognition Capabilities

The porous structures of MOFs and CPs derived from this compound, as well as the cavities within hydrogen-bonded supramolecular assemblies, can accommodate guest molecules. The nature of these host-guest interactions is dependent on the size, shape, and chemical functionality of both the host framework and the guest molecule.

For example, a copper(II) coordination polymer with 1,2-bis(4-pyridyl)ethane was shown to contain benzene (B151609) and methanol (B129727) guest molecules within its 11 x 11 Å channels. rsc.org The inclusion of guest molecules can be driven by various non-covalent interactions, including:

Hydrogen Bonding: The amine and pyridyl groups of the linker can form hydrogen bonds with suitable guest molecules.

Ion-Dipole Interactions: The electrostatic potential within the host cavities can interact with polar guest molecules.

Van der Waals Forces: These play a general role in the stabilization of the guest within the host.

The ability to tune the pore size and chemical environment of frameworks built with this compound allows for selective molecular recognition. The strategic placement of functional groups can lead to specific binding sites for target molecules, which has potential applications in chemical sensing and separations. Studies on related systems, such as cucurbit[n]urils, demonstrate how host-guest complexation can be driven by hydrogen bonding and ion-dipole interactions, leading to changes in the properties of the guest molecule, such as enhanced fluorescence. rsc.org

Catalytic Applications of 1,2 Bis Pyridin 4 Yl Ethan 1 Amine Complexes

Homogeneous Catalysis Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on the design of soluble metal-ligand complexes. The unique structural and electronic properties of a ligand can profoundly influence the catalytic cycle.

Investigations into Ligand-Accelerated Reaction Rates

A thorough review of published scientific literature reveals a lack of specific studies focused on the ligand-accelerated reaction rates of 1,2-Bis(pyridin-4-yl)ethan-1-amine complexes. While the broader class of pyridine-based ligands is known to influence reaction kinetics in various homogeneous catalytic systems, dedicated research detailing this effect for the specific title compound is not presently available.

Development of Asymmetric Catalysis for Enantioselective Transformations

The presence of a chiral center in this compound suggests its potential as a chiral ligand for asymmetric catalysis, a field dedicated to the stereoselective synthesis of one enantiomer of a chiral product. Chiral primary amines and their derivatives are recognized as a versatile class of organocatalysts and ligands. However, specific research on the application of this compound in enantioselective transformations has not been reported in the available literature. Studies on related chiral (pyridyl)imine and aminophosphine (B1255530) ligands have shown potential in asymmetric reactions like transfer hydrogenation, but direct analogues using this compound have not been documented. researchgate.netambeed.com

Heterogeneous Catalysis (e.g., MOF-Encapsulated Catalysts)

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and reusability. The incorporation of active catalytic sites into solid supports like Metal-Organic Frameworks (MOFs) is a prominent area of research.

Despite the suitability of pyridyl-containing linkers for the construction of MOFs, a comprehensive search of scientific databases indicates that this compound has not been specifically reported as a building block or an encapsulated guest in heterogeneous catalysts. Research on related linkers, such as 1,2-bis(4-pyridyl)ethylene, has demonstrated the formation of MOFs with interesting properties, but similar studies on the title compound are absent from the literature. nih.govmdpi.com

Catalysis in Oxidation Processes

Catalytic oxidation is a fundamental process in chemical synthesis. While various metal complexes with pyridine-containing ligands are known to catalyze oxidation reactions, there is no specific information available in the scientific literature regarding the use of this compound complexes for this purpose. For context, other systems, such as those based on bis(imino)pyridine ligands, have been explored, but these are structurally distinct from the title compound.

Applications in Hydrogenation Reactions

Hydrogenation and transfer hydrogenation are crucial reactions for the reduction of unsaturated bonds. Iron complexes featuring (pyridyl)imine ligands have been investigated as catalysts for the transfer hydrogenation of ketones. researchgate.net However, there are no available research findings that specifically document the application of this compound or its metal complexes in either direct or transfer hydrogenation reactions.

Role in Polymerization Catalysis

The polymerization of olefins is a major industrial process, and the development of new catalysts is a significant research focus. Late transition metal complexes, particularly those with bis(imino)pyridine ligands, have been extensively studied as highly active catalysts for ethylene (B1197577) polymerization. nih.govmdpi.com These studies highlight how ligand structure can influence polymer properties. Nevertheless, a review of the current literature shows no reports on the use of this compound as a ligand in polymerization catalysis.

Based on a comprehensive review of available scientific literature, there is a notable absence of published research detailing the specific catalytic applications of this compound complexes within the outlined areas. While the structural features of the molecule suggest potential in catalysis, dedicated studies to explore and validate this potential have not been reported. Therefore, no research findings or data tables for the specified catalytic applications can be provided at this time.

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For molecules with flexible backbones, like those containing ethane (B1197151) linkers, identifying the lowest energy conformer is crucial.

In a study of a related co-crystal, N,N′-bis(pyridin-4-ylmethyl)ethanediamide with benzoic acid, DFT was used to optimize the geometry of the constituent molecules. nih.gov The calculations confirmed that the oxalamide molecule adopts a (+)anti-periplanar conformation, where the pyridyl groups are situated on opposite sides of the central, planar C2N2O2 core. nih.gov Similarly, for 1,2-Bis(pyridin-4-yl)ethan-1-amine, DFT would be essential to predict the preferred dihedral angles of the C-C backbone and the orientation of the two pyridyl rings relative to each other and the amine group.

The electronic structure dictates the molecule's properties. DFT calculations on cinnoline (B1195905) (1,2-diazanaphthalene) derivatives have shown how different substituents affect the electronic distribution. ajchem-a.com For instance, the planarity between a substituent and the pyridine (B92270) ring is vital for electron delocalization, a key factor in nonlinear optical (NLO) properties. ajchem-a.com For this compound, DFT could map the molecular electrostatic potential (MEP), identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding intermolecular interactions and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The energy and spatial distribution of these orbitals are fundamental to a molecule's chemical reactivity and its electronic and optical properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

Theoretical studies on pyridine derivatives demonstrate the utility of FMO analysis. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For example, in the study of potential inhibitors for lung and breast cancer, the HOMO-LUMO gap was calculated to understand the molecule's charge transfer characteristics. researchgate.net In another study on chlorodiazines and pyridines, the LUMO and LUMO+1 orbitals were analyzed to correlate with nucleophilic substitution reactivity. wuxibiology.com It was found that the orbital with a significant lobe on the carbon atom undergoing substitution was the best predictor of reactivity. wuxibiology.com

For this compound, FMO analysis would reveal the distribution of electron density. It is expected that the HOMO would be localized on the more electron-rich parts of the molecule, potentially involving the amine group and the π-systems of the pyridine rings, while the LUMO would be distributed over the electron-deficient pyridyl rings. The calculated HOMO-LUMO gap would provide insight into its potential as an electronic material.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | A smaller gap suggests higher reactivity and potential for charge transfer. ajchem-a.com |

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD simulations have been effectively used to study the conformational preferences of pyridine-containing molecules. For instance, simulations of pyridone adenine (B156593) dinucleotides in solution revealed their propensity to adopt either compact, folded conformations or more extended ones, a crucial factor in their biological activity. mdpi.com Similarly, MD simulations of pyridine-based protein kinase C agonists in a lipid bilayer were used to assess their orientation and positioning, which is critical for their function. nih.gov These simulations can calculate key parameters like the solvent-accessible surface area (SASA) and the formation of intramolecular hydrogen bonds, which govern the molecule's preferred shape. nih.gov

For this compound, MD simulations could be used to:

Explore the rotational landscape around the central C-C bond to identify the most populated conformations in different solvents.

Analyze the flexibility of the molecule and the relative orientations of the two pyridyl rings.

Study how the molecule interacts with a surface or within a crystal lattice, providing insights into its aggregation behavior.

Detailed Analysis of Intermolecular Interactions

The way molecules pack in the solid state is governed by a complex network of non-covalent interactions. Understanding these interactions is vital for crystal engineering and materials science.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the regions of close contact between neighboring molecules. Studies on a cadmium complex with a ligand structurally similar to our target compound, {2-[bis-(pyridin-2-ylmethyl)amino]-ethane-1-thiolato}chloridocadmium(II), used Hirshfeld analysis to break down the contributions of different interactions to the crystal packing. nih.govresearchgate.net

The analysis generates a 2D fingerprint plot that summarizes all intermolecular contacts. For the cadmium complex, the dominant interactions were found to be H···H, Cl···H, C···H, and S···H contacts. nih.govresearchgate.net A similar analysis on a co-crystal of N,N′-bis(pyridin-4-ylmethyl)ethanediamide revealed the importance of N—H···O and C—H···O hydrogen bonds in forming the supramolecular structure. nih.govresearchgate.net

| Interaction Type | Percentage Contribution (in a related Cd complex nih.govresearchgate.net) | Description |

| H···H | 51.2% | Contacts between hydrogen atoms, indicating van der Waals forces. |

| Cl···H/H···Cl | 13.9% | Hydrogen bonding or close contacts involving chlorine. |

| C···H/H···C | 12.3% | Weak C-H···π or other van der Waals interactions. |

| S···H/H···S | 11.8% | Interactions involving sulfur, relevant in the specific complex studied. |

Other key interactions for pyridine-containing systems include:

π-π Stacking: The face-to-face or offset stacking of aromatic rings is a significant organizing force in many crystals. The interaction energy depends on the geometry (e.g., parallel-displaced vs. sandwich) and can be on the order of several kcal/mol. researchgate.net In related structures, π-π stacking between pyridine rings contributes to the formation of 3D networks. nih.govmdpi.com

C-H···O/N Interactions: These are considered weak hydrogen bonds but play a crucial role in directing crystal packing. In the N,N′-bis(pyridin-4-ylmethyl)ethanediamide co-crystal, pyridyl-C—H···O(carbonyl) interactions help consolidate the three-dimensional architecture. nih.gov The nature of these interactions is primarily electrostatic. nih.govrsc.org

For this compound, a combination of these interactions (N-H···N hydrogen bonds, π-π stacking, and C-H···N/π interactions) would be expected to dictate its solid-state structure.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, including transition states and intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain experimentally.

For instance, computational studies on the nucleophilic substitution of chloropyridazines have used DFT to calculate the activation energies for different reaction pathways. wuxibiology.com By comparing the energies of the transition states, researchers can predict which isomer will be more reactive, consistent with experimental observations. wuxibiology.com This approach correlates the calculated activation energy with the properties of the frontier molecular orbitals. wuxibiology.com

In the context of forming larger structures like covalent organic frameworks (COFs), computational modeling helps to understand the reversible condensation reactions that lead to crystalline products. mdpi.com For this compound, computational modeling could be applied to:

Predict its pKa values.

Model its coordination with metal ions, predicting binding energies and geometries.

Investigate its potential reaction pathways, for example, in acylation or alkylation reactions at the amine group, by calculating the transition state energies.

By modeling these reaction mechanisms, researchers can predict the feasibility of synthetic routes and understand the factors that control the reaction's outcome.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2-Bis(pyridin-4-yl)ethan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectra of related compounds, the protons on the pyridinium (B92312) rings are observed to shift to a lower field when compared to the parent 1,2-bis(4-pyridyl)ethane (B167288). researchgate.net The bridging ethylene (B1197577) (-CH2-CH2-) protons also exhibit characteristic signals. researchgate.net For instance, in a study involving the photoisomerization of 1,2-di(4-pyridyl)ethylene, NMR was instrumental in tracking the transformation from the trans- to the cis-isomer. nih.gov

¹³C NMR spectra complement the proton data, confirming the synthesized structures by showing the carbon framework. researchgate.net Two-dimensional (2D) NMR techniques, although not extensively detailed in the provided search results for this specific compound, are generally employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Selected ¹H NMR Data for 1,2-bis(4-pyridyl)ethane and a related compound

| Compound | ¹H NMR δ (DMSO-d₆) |

| 1,2-bis(4-pyridyl)ethane | 2.9 (s, 4H, CH₂), 7.2 (d, 4H, py), 8.4 (d, 4H, py) |

| Compound 1e11 | 4.6 (s, 4H, CH₂), 6.0 (s, 4H, N-CH₂), 7.5-8.0 (m, 20H, Ar-H), 8.8 (d, 4H, py), 9.2 (d, 4H, py) |

| Data sourced from a study on aromatic electron acceptors based on N-heterocycles. researchgate.net |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insights into the functional groups and molecular vibrations present in this compound and its derivatives.

IR spectra of related compounds have been used to identify characteristic vibrational frequencies. For example, in a study of Hofmann-type clathrates, the IR spectra of M(bpa)₂Ni(CN)₄ (where bpa is 1,2-bis(4-pyridyl)ethane) were analyzed to understand the coordination environment. researchgate.net The assignment of fundamental frequencies is often aided by computational methods like Hartree-Fock and Density Functional Theory (DFT). researchgate.net

Raman spectroscopy offers complementary information. Surface-enhanced Raman scattering (SERS) and surface-enhanced infrared (SEIR) spectroscopy have been utilized to study 1,2-bis(4-pyridyl)ethane (BPA) on rough silver island films, providing enhanced signals and detailed vibrational information. researchgate.net The Raman spectrum of crystalline dibenzyl, a structurally related molecule, has also been extensively studied to understand its molecular geometry. researchgate.net

Mass Spectrometry (MS) including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.

For the related compound 1,2-Bis(4-pyridyl)ethane, the molecular weight is 184.24 g/mol . sigmaaldrich.com The monoisotopic mass has been calculated to be 184.100048391 Da. nih.gov Gas chromatography-mass spectrometry (GC-MS) data is available for 1,2-Bis(4-pyridyl)ethane, showing a total of 146 peaks with a top peak at m/z 184. nih.gov

X-ray Diffraction (XRD) (Single Crystal and Powder Techniques)

X-ray Diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic arrangement of crystalline solids. Both single-crystal and powder XRD methods have been applied to compounds related to this compound.

Single-crystal XRD analysis of coordination polymers involving 1,2-bis(4-pyridyl)ethane has revealed complex network architectures. For instance, {Cu[1,2-bis(4-pyridyl)ethane]₂(NO₃)₂}n was found to exhibit a twofold interpenetrated NbO type 3D network. rsc.org The crystal structure of a cadmium(II) complex with a related ligand, {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II), has also been determined, revealing a distorted trigonal–bipyramidal metal coordination geometry. iucr.orgresearchgate.net

Powder X-ray diffraction (PXRD) is used to confirm the purity of synthesized materials and to identify crystalline phases. For example, PXRD was used to verify the formation of (CuBr)₂(4-bpe) after the thermal decomposition of a copper(I) bromide complex with 1,2-bis(pyridin-4-yl)ethene. nih.gov

Electronic Absorption (UV-Visible) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1,2-di(4-pyridyl)ethylene has been studied to monitor its photoisomerization from the trans to the cis isomer upon UV irradiation. nih.gov The absorption spectra are often analyzed with the aid of time-dependent density functional theory (TD-DFT) calculations to understand the nature of the electronic excitations. researchgate.net

In coordination polymers, the UV-Vis spectra can also provide insights into the coordination environment of the metal ions. researchgate.net For instance, the UV-Vis spectra of aqueous solutions containing pyridinium ligands derived from 1,2-bis(4-pyridyl)ethane have been recorded to study their interactions. researchgate.net

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials.

For a copper(I) bromide complex with 1,2-bis-(pyridin-4-yl)ethene, TGA and differential thermoanalysis (DTA) showed two distinct mass losses corresponding to the removal of solvate molecules and subsequent decomposition. nih.gov These techniques are crucial for understanding the thermal behavior of coordination polymers and other materials containing this compound or its derivatives. The thermal stability of various Hofmann-type clathrates containing 1,2-bis(4-pyridyl)ethane has also been investigated. researchgate.net

Other Advanced Analytical Techniques (e.g., Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX), Magnetic Susceptibility Measurements, Molar Conductance)

A variety of other advanced analytical techniques can be employed to further characterize materials containing this compound.

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) can be used to study the morphology and elemental composition of synthesized materials.

Magnetic Susceptibility Measurements are important for characterizing the magnetic properties of coordination complexes, particularly those involving paramagnetic metal ions. nih.gov

Molar Conductance measurements can be used to determine the electrolytic nature of complexes in solution.

While specific data for this compound using these techniques was not prominent in the search results, they are standard methods for the comprehensive characterization of new compounds and materials.

Q & A

Q. What are the recommended synthetic routes for 1,2-bis(pyridin-4-yl)ethan-1-amine, and how can purity be optimized?

The synthesis typically involves reductive amination or coupling reactions between pyridinyl precursors. For example, analogous diazene derivatives (e.g., 1,2-bis(pyridin-4-yl)diazene) are synthesized via oxidation of hydrazine derivatives under controlled conditions . Purification often involves recrystallization of hydrochloride salts (e.g., trihydrochloride forms) to enhance stability and remove unreacted precursors . High-performance liquid chromatography (HPLC) or column chromatography with polar solvents (e.g., methanol/ethyl acetate gradients) is recommended for isolating the free base form.

Q. How should researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

- NMR spectroscopy : and NMR to confirm proton environments and amine functionality.

- X-ray crystallography : For unambiguous structural determination. SHELXL software is widely used for refining crystallographic data, especially for handling disordered atoms or hydrogen bonding networks (e.g., as seen in coordination polymers) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. What are the solubility and stability considerations for this compound in experimental settings?

this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Its hydrochloride salt form (trihydrochloride) improves aqueous solubility . Stability tests under varying pH and temperature are critical, as pyridine derivatives can hydrolyze under acidic conditions. Storage at 4°C in dark, airtight containers is advised to prevent degradation .

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry, and what methodological challenges arise?

The amine and pyridinyl groups act as bidentate ligands for transition metals (e.g., Cu(II), Fe(II)), forming coordination polymers or metal-organic frameworks (MOFs). For example, Cu(II) complexes with bis-pyridinyl ligands exhibit distorted octahedral geometries, but disorder in crystal packing (e.g., perchlorate counterions) complicates refinement . To address this:

Q. How do researchers resolve contradictions in spectroscopic vs. crystallographic data for derivatives?

Discrepancies may arise from dynamic processes (e.g., ligand flexibility in solution vs. solid-state rigidity). Mitigation strategies include:

- Temperature-dependent NMR : To probe conformational changes.

- Complementary techniques : Pair X-ray diffraction with computational modeling (DFT) to reconcile bond-length variations or hydrogen-bonding discrepancies .

- Multi-scan absorption corrections : For accurate crystallographic data collection (e.g., using CrysAlis PRO) .

Q. What methodologies are critical for studying photoresponsive or redox-active derivatives?

Bis-pyridinyl amines can be functionalized with azo (-N=N-) or carbonyl groups for photoisomerization studies. Key steps:

- Synthesis of azodipyridines : Via controlled oxidation of hydrazine precursors .

- UV-vis and EPR spectroscopy : To monitor photoinduced electron transfer or radical formation.

- Crystallographic disorder modeling : For dynamic moieties (e.g., disordered azo groups refined with partial occupancy in SHELXL) .

Methodological Tables

Q. Table 1. Key Crystallographic Refinement Parameters for Bis-Pyridinyl Derivatives

| Parameter | Value/Description | Reference |

|---|---|---|

| Space group | Monoclinic (e.g., ) | |

| -factor | , | |

| Disorder handling | PART/SADI commands in SHELXL | |

| Hydrogen bonding | O–H···N (2.6–3.0 Å) |

Q. Table 2. Solubility Profile of this compound

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for assays |

| Water | <5 (free base) | Improved as HCl salt |

| Methanol | 20–30 | Recrystallization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.